molecular formula C11H13N3O3S3 B12219290 N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]thiophene-2-carboxamide

N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]thiophene-2-carboxamide

Cat. No.: B12219290
M. Wt: 331.4 g/mol
InChI Key: BRYKNVMAYYBUKU-UHFFFAOYSA-N
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Description

N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Butylsulfonyl Group: The butylsulfonyl group is introduced via sulfonylation using butylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of Ylidene Linkage: The ylidene linkage is formed by reacting the thiadiazole derivative with a thiophene-2-carboxamide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thiadiazole derivatives with reduced functional groups.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]thiophene-2-carboxamide can be compared with other thiadiazole derivatives:

Properties

Molecular Formula

C11H13N3O3S3

Molecular Weight

331.4 g/mol

IUPAC Name

N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C11H13N3O3S3/c1-2-3-7-20(16,17)11-14-13-10(19-11)12-9(15)8-5-4-6-18-8/h4-6H,2-3,7H2,1H3,(H,12,13,15)

InChI Key

BRYKNVMAYYBUKU-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=CS2

Origin of Product

United States

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